molecular formula C25H25N2O4P B11384931 Dimethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11384931
M. Wt: 448.4 g/mol
InChI Key: NQBHBDDGERHPDW-UHFFFAOYSA-N
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Description

Dimethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with a unique structure that includes an oxazole ring, a benzylamino group, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzylamino and diphenylmethyl groups. The final step involves the phosphorylation of the oxazole ring to introduce the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Dimethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [5-(benzylamino)-2-methyl-1,3-oxazol-4-yl]phosphonate
  • Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate

Uniqueness

Dimethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of both the benzylamino and diphenylmethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H25N2O4P

Molecular Weight

448.4 g/mol

IUPAC Name

2-benzhydryl-N-benzyl-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C25H25N2O4P/c1-29-32(28,30-2)25-24(26-18-19-12-6-3-7-13-19)31-23(27-25)22(20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22,26H,18H2,1-2H3

InChI Key

NQBHBDDGERHPDW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=CC=C4)OC

Origin of Product

United States

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